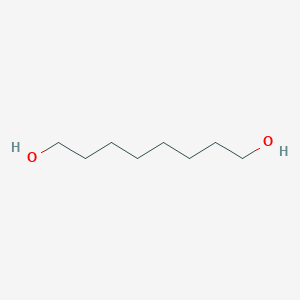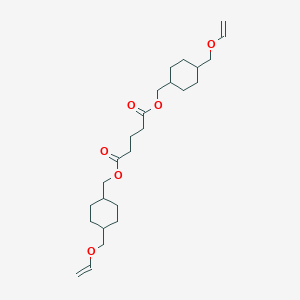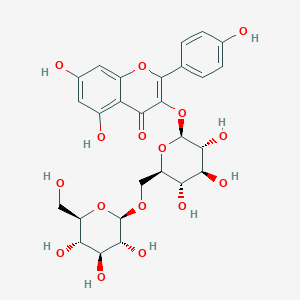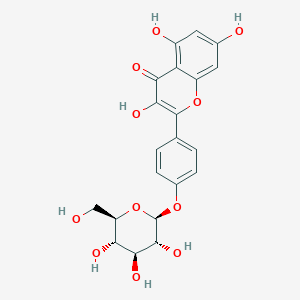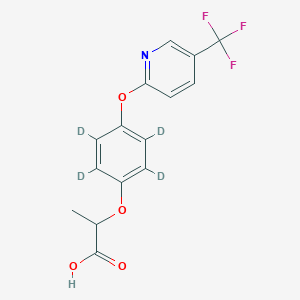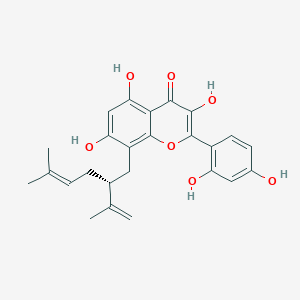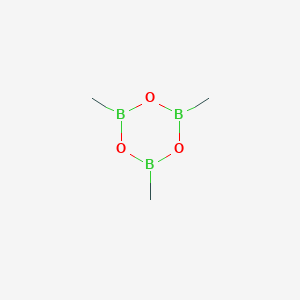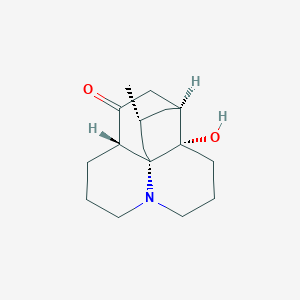
Lycodoline
Overview
Description
It is one of the minor alkaloids in this family and has been isolated from several species, including Lycopodium annotinum, Lycopodium selago, and Lycopodium clavatum . Lycodoline has a molecular formula of C16H25NO2 and is characterized by a tetracyclic structure with a ketonic carbonyl group and a hydroxyl group .
Mechanism of Action
Target of Action
Lycodoline, a type of Lycopodium alkaloid, primarily targets acetylcholinesterase (AChE) . AChE is a crucial enzyme involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine. This compound’s interaction with AChE plays a significant role in its biological activity .
Mode of Action
This compound interacts with AChE by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, increasing both the level and duration of the neurotransmitter’s action. As a result, it enhances cholinergic nerve impulse transmission, which is particularly beneficial in conditions like Alzheimer’s disease and myasthenia gravis .
Biochemical Pathways
This compound affects the cholinergic neurotransmission pathway by inhibiting AChE . This inhibition leads to an increase in acetylcholine levels at the synapses, enhancing neurotransmission. The compound is biosynthesized from lysine, a crucial amino acid .
Result of Action
The primary molecular effect of this compound’s action is the inhibition of AChE, leading to increased acetylcholine levels . This increase enhances cholinergic neurotransmission, which can have various cellular effects, depending on the specific cells and synapses involved. For example, in neurons, this could lead to improved cognitive function, which is why this compound and similar compounds are of interest in the treatment of neurodegenerative disorders .
Biochemical Analysis
Biochemical Properties
Lycodoline, like other Lycopodium alkaloids, is believed to be biosynthesized from lysine . It has been suggested that this compound possesses potent acetylcholine esterase inhibitory activity , which could explain its traditional use in treating neurological conditions.
Cellular Effects
Given its potential acetylcholine esterase inhibitory activity , it may influence cell function by altering neurotransmitter levels and thereby affecting cell signaling pathways.
Molecular Mechanism
Its potential as an acetylcholine esterase inhibitor suggests that it may bind to and inhibit this enzyme, leading to increased levels of acetylcholine in the synaptic cleft .
Metabolic Pathways
Given its potential biosynthesis from lysine , it may interact with enzymes involved in the metabolism of this amino acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of lycodoline involves several key steps, including the formation of nitrogen heterocycles and the selective installation of functional groups. One notable synthetic approach involves the oxidative cleavage of a piperidine ring and site-selective borylation of a pyridine nucleus . Another method includes the use of Mannich condensation to construct the core structure, followed by stereoselective Michael addition .
Industrial Production Methods: Most of the available this compound is obtained through extraction from natural sources, particularly from various Lycopodium species .
Chemical Reactions Analysis
Types of Reactions: Lycodoline undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives, including anhydrothis compound.
Reduction: Reduction of the ketonic carbonyl group in this compound can yield dihydrothis compound.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom, to form various analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is often used for the reduction of the carbonyl group.
Substitution: Various alkyl halides can be used for substitution reactions at the nitrogen atom.
Major Products:
Anhydrothis compound: Formed through dehydration of this compound.
Dihydrothis compound: Formed through reduction of the carbonyl group.
Substituted this compound Derivatives: Formed through substitution reactions at the nitrogen atom.
Scientific Research Applications
Lycodoline has several scientific research applications, including:
Comparison with Similar Compounds
Lycopodine: Another lycopodium alkaloid with a similar structure but different biological activities.
Huperzine A: Known for its potent acetylcholinesterase inhibitory activity and use in Alzheimer’s disease treatment.
Fawcettimine: Another lycopodium alkaloid with distinct structural features and biological activities.
Properties
IUPAC Name |
(1S,2S,10S,13S,15R)-2-hydroxy-15-methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadecan-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-11-8-12-9-14(18)13-4-2-6-17-7-3-5-16(12,19)15(13,17)10-11/h11-13,19H,2-10H2,1H3/t11-,12+,13-,15+,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMXKPOCXQNWOQ-WALBABNVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CC(=O)C3CCCN4C3(C1)C2(CCC4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2CC(=O)[C@H]3CCCN4[C@]3(C1)[C@@]2(CCC4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


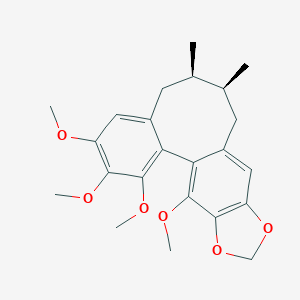

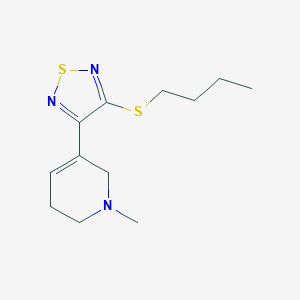

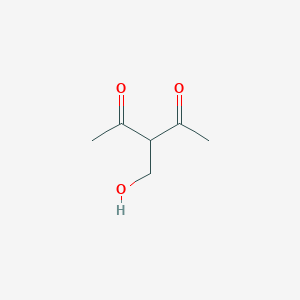
![4-Methyl-1-[[2-[(4-methylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium;dibromide](/img/structure/B150282.png)
